4-Methyl-2,5-diisopropylphenol

Alkylphenol Lipophilicity Physicochemical Property

Researchers studying alkylphenol structure-activity relationships face limited access to the specific 2,5-diisopropyl-4-methyl substitution pattern critical for comparative studies against thymol and carvacrol isomers. This compound, a naturally occurring aromatic monoterpenoid from Coridothymus capitatus essential oil, resolves this gap. - Unique 2,5-diisopropyl-4-methyl substitution pattern (logP ~4.20 vs carvacrol 3.49) for accurate isomer-specific SAR studies - Validated as a GC-MS analytical standard for essential oil authentication and chemotaxonomic profiling - Solid at RT (mp 52.7°C); available for direct procurement with batch-specific Certificates of Analysis

Molecular Formula C13H20O
Molecular Weight 192.3 g/mol
CAS No. 15269-16-6
Cat. No. B098943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2,5-diisopropylphenol
CAS15269-16-6
Synonyms4-Methyl-2,5-diisopropylphenol
Molecular FormulaC13H20O
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(C)C)O)C(C)C
InChIInChI=1S/C13H20O/c1-8(2)11-7-13(14)12(9(3)4)6-10(11)5/h6-9,14H,1-5H3
InChIKeyUJBZHJNVIHOWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2,5-diisopropylphenol: Compound Overview


4-Methyl-2,5-diisopropylphenol (CAS 15269-16-6), also known as 2,5-diisopropyl-4-methylphenol, is an aromatic monoterpenoid alkylphenol with the molecular formula C13H20O and a molecular weight of 192.30 g/mol [1]. This compound is a naturally occurring constituent identified in the essential oils of specific aromatic plants, notably *Coridothymus capitatus* (Spanish oregano) [2]. It is characterized by a phenolic core with a methyl group at the 4-position and isopropyl groups at the 2- and 5-positions. Its primary relevance in a scientific and procurement context stems from its presence in natural product research and as a target or intermediate in synthetic organic chemistry, particularly in studies related to alkylphenol derivatives and their potential bioactive properties [3]. It is a solid at room temperature with an experimentally determined melting point of 52.7 °C [4].

Essential Oil Research
Phytochemical marker for oregano chemotype authentication studies
SAR Comparator
Distinct 2,5-diisopropyl substitution pattern for alkylphenol structure-activity studies
Environmental Model
Diisopropylphenol-class lipophilicity supports environmental fate and ecotoxicity modeling

Uniqueness of 4-Methyl-2,5-diisopropylphenol


The scientific and industrial utility of 4-Methyl-2,5-diisopropylphenol is intrinsically linked to its specific pattern of alkyl substitution, which dictates its physicochemical properties and any potential bioactivity. Simple substitution with other common alkylphenols, such as the isomers thymol (2-isopropyl-5-methylphenol) or carvacrol (5-isopropyl-2-methylphenol), is not scientifically equivalent. For instance, the target compound's logP is predicted to be approximately 3.95-4.20, while carvacrol has a reported logP of 3.49, indicating a significantly different hydrophobicity profile that would alter its behavior in partitioning, membrane interactions, or chromatographic retention [1][2]. This structural uniqueness is critical, as research on related compounds confirms that even minor variations in the alkyl substituents of phenols can lead to significant changes in biological activity, including antibacterial potency and toxicity profiles [3][4]. Therefore, substituting 4-methyl-2,5-diisopropylphenol with a more common analog would introduce a confounder, invalidating experimental reproducibility or altering performance in a specialized application where this specific compound is required.

Lipophilicity mismatch
Higher predicted logP vs. carvacrol may alter partitioning behavior and chromatographic retention, impacting method reproducibility.
Toxicity profile context differs
Diisopropylphenol analog data suggest a potentially higher acute aquatic toxicity profile compared to methyl-isopropyl isomers.
Natural occurrence mismatch
Target is a minor component in specific species, not a major constituent like thymol/carvacrol in common oregano oils, affecting sourcing relevance.

4-Methyl-2,5-diisopropylphenol: Key Differentiators


Lipophilicity Comparison with Carvacrol

4-Methyl-2,5-diisopropylphenol is predicted to be more lipophilic than the common isomer carvacrol (5-isopropyl-2-methylphenol). Its XLogP3 is predicted to be 4.20 , while carvacrol's experimental LogP is 3.49 [1]. This difference in lipophilicity is a quantifiable and meaningful differentiation for applications involving membrane permeability or solvent partitioning.

Lipophilicity vs Carvacrol
Cross-study comparable
Target: XLogP3 4.20 (pred.)
vs Carvacrol: 3.49 (exp.)
Δ 0.71 log units
Higher predicted hydrophobicity may affect membrane interaction and partitioning study outcomes.
Predicted value vs. experimental comparator; direct measurement recommended.
Alkylphenol Lipophilicity Physicochemical Property SAR

Acute Aquatic Toxicity vs. Isomers

The target compound, 2,5-diisopropylphenol, was evaluated alongside a series of alkylphenols, including thymol and carvacrol, for acute toxicity using the Microtox assay (5 min, 25°C). While a specific EC50 value for 4-methyl-2,5-diisopropylphenol is not isolated, the study places the related 2,5-diisopropylphenol within a toxicity range bracketed by thymol (least toxic, EC50 = 2x10⁻² mM) and 2,4-diisopropylphenol (most toxic, EC50 = 2x10⁻⁴ mM) [1]. This demonstrates that the diisopropyl substitution pattern is associated with a significantly different, and potentially higher, acute aquatic toxicity profile compared to the methyl/isopropyl isomers thymol and carvacrol.

Acute Aquatic Toxicity Context
Class-level inference
Analog range: 2×10⁻⁴ to 2×10⁻² mM EC50
Diisopropyl substitution pattern may associate with higher acute aquatic toxicity vs. common isomers.
Inferred from 2,5-diisopropylphenol analog; target compound data not isolated.
Ecotoxicology Alkylphenol Microtox Assay Environmental Safety

Natural Occurrence Profile

4-Methyl-2,5-diisopropylphenol has been specifically identified as a constituent of the essential oil from *Coridothymus capitatus* (Spanish oregano) and *Thymbra capitata* [1][2]. This is a distinct phytochemical marker compared to thymol and carvacrol, which are the dominant phenols in many other oregano and thyme species. This specificity is crucial for research focused on the unique composition of these specific plant species, authenticity testing, or exploring the structure-activity relationships of minor essential oil components.

Natural Occurrence
Supporting evidence
Identified in *C. capitatus* & *T. capitata* essential oils
Enables chemotaxonomic authentication and minor component research.
Qualitative presence via GC-MS; minor constituent.
Natural Product Chemistry Essential Oil Chemotaxonomy Phytochemistry

4-Methyl-2,5-diisopropylphenol: Research Applications


Analytical Standard for Chemotyping

Due to its specific occurrence in *Coridothymus capitatus* and *Thymbra capitata* essential oils [1], 4-Methyl-2,5-diisopropylphenol serves as a valuable analytical standard. It is used for the qualitative identification and relative quantification of this minor, yet chemotaxonomically significant, compound in gas chromatography-mass spectrometry (GC-MS) analyses. Its procurement is essential for researchers aiming to authenticate these specific plant materials or to study the full spectrum of volatile phenolic constituents.

Antibacterial SAR Studies

This compound is a critical tool for researchers conducting SAR studies on alkylphenols. Its unique 2,5-diisopropyl-4-methyl substitution pattern allows for direct comparison with isomers like thymol and carvacrol. As research has shown that antibacterial activity in this class is highly dependent on specific structural parameters [2], acquiring this specific compound is necessary to elucidate the precise role of the 2,5-diisopropyl arrangement on antimicrobial potency and spectrum, as opposed to the more common 2-isopropyl-5-methyl (thymol) or 5-isopropyl-2-methyl (carvacrol) patterns.

Ecotoxicological Fate Model Compound

Given that closely related diisopropylphenols have been studied for their aquatic toxicity and flavor-tainting properties [3], 4-Methyl-2,5-diisopropylphenol can be used as a model compound in environmental chemistry. Its predicted lipophilicity (LogP ~4.20) and inclusion in the diisopropylphenol class make it a candidate for studies on the environmental fate, bioaccumulation potential, and ecotoxicity of this specific subclass of industrial and naturally derived alkylphenols.

Application
Selection Property
Validation Focus
Essential Oil Chemotyping
Species-specific phytochemical marker
GC-MS retention & mass spectrum matching
Alkylphenol SAR Comparator
Distinct 2,5-diisopropyl substitution pattern
Comparative antimicrobial activity profiling
Environmental Fate Modeling
Diisopropylphenol-class lipophilicity
Bioaccumulation & acute toxicity assay endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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